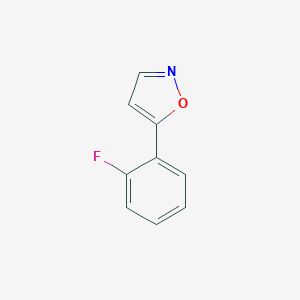

5-(2-Fluorophényl)isoxazole

Vue d'ensemble

Description

5-(2-Fluorophenyl)isoxazole (FIP) is an organic compound that is widely used in scientific research due to its versatile properties. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. FIP is used in many areas of research, including synthesis, biochemistry, and pharmacology.

Applications De Recherche Scientifique

J’ai effectué une recherche sur les applications de recherche scientifique du « 5-(2-Fluorophényl)isoxazole », mais malheureusement, les informations disponibles sont assez limitées et ne fournissent pas d’analyse détaillée des applications spécifiques dans divers domaines. Le composé est mentionné en relation avec la recherche en protéomique et est disponible à l’achat auprès de fournisseurs biochimiques comme MilliporeSigma et Santa Cruz Biotechnology , ce qui suggère qu’il peut être utilisé dans diverses études biochimiques et protéomiques.

Safety and Hazards

“5-(2-Fluorophenyl)isoxazole” is classified under the Hazard Statements H315 (Skin Corrosion/Irritation Category 2), H319 (Serious Eye Damage/Eye Irritation), and H335 (Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3) . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective equipment .

Orientations Futures

Isoxazoles, including “5-(2-Fluorophenyl)isoxazole”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They are a part of a large number of drugs and biologically relevant molecules, and their synthesis is significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space . Therefore, the future directions in the study of “5-(2-Fluorophenyl)isoxazole” and other isoxazoles may involve the development of more efficient synthetic methods and the exploration of their biological activities for potential applications in drug discovery .

Mécanisme D'action

Target of Action

5-(2-Fluorophenyl)isoxazole is a novel compound that has been synthesized and evaluated for its antiproliferative activities . The primary targets of this compound are cancer cell lines, including liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cells . These cells play a crucial role in the progression of their respective cancers, and targeting them can inhibit cancer growth and proliferation.

Mode of Action

It is known that the compound interacts with its targets (cancer cells) and induces changes that inhibit their proliferation This interaction likely involves the compound binding to specific receptors or enzymes in the cancer cells, disrupting their normal function and leading to cell death

Biochemical Pathways

Isoxazoles, the class of compounds to which 5-(2-Fluorophenyl)isoxazole belongs, are known to affect various biochemical pathways . They possess different types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic effects . The downstream effects of these pathways can include the inhibition of cell growth and proliferation, induction of cell death, and modulation of immune responses.

Pharmacokinetics

Chemo-informatics analysis of similar compounds has shown that they obey lipinski’s rule , suggesting that they have favorable ADME properties and good bioavailability

Result of Action

The result of 5-(2-Fluorophenyl)isoxazole’s action is the inhibition of cancer cell proliferation. For example, one derivative of this compound was found to be particularly potent against Hep3B and Hep-G2 cancer cell lines, with IC50 values of 5.76 and 34.64 µg/mL, respectively . Furthermore, this compound induced arrest in the G2-M phase in a percentage of the total cells, which was lower than the activity of the positive control doxorubicin .

Propriétés

IUPAC Name |

5-(2-fluorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGCKXHQIAUHAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

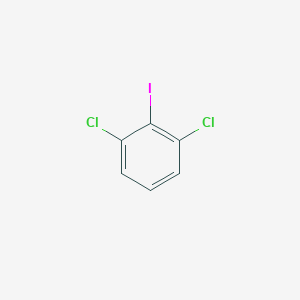

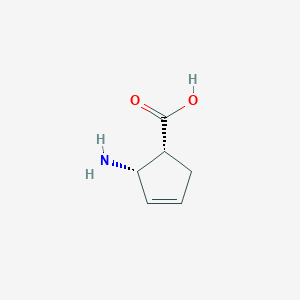

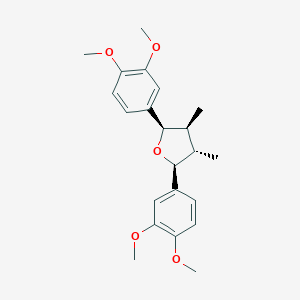

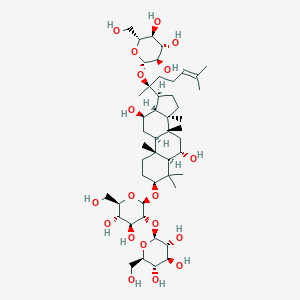

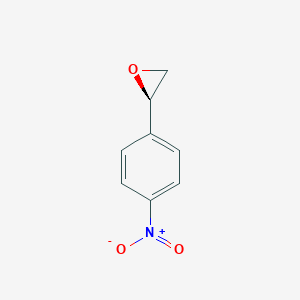

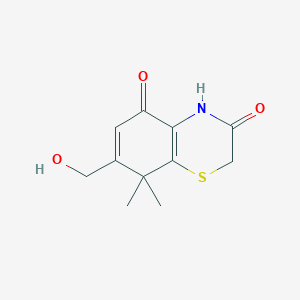

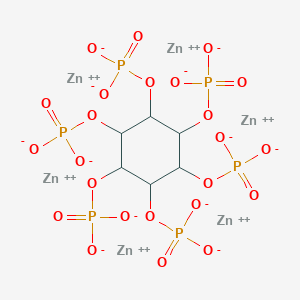

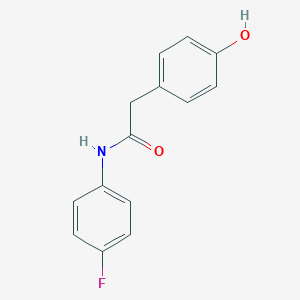

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

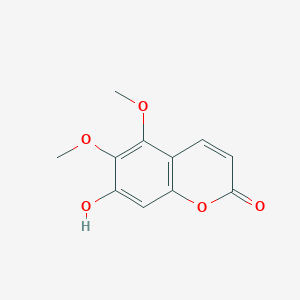

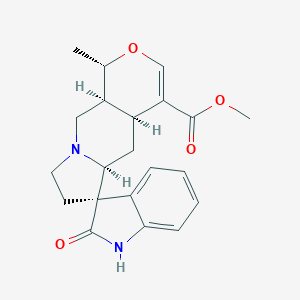

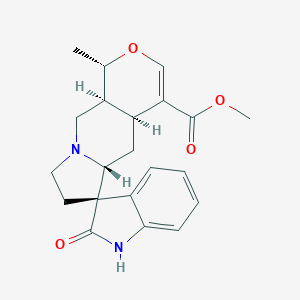

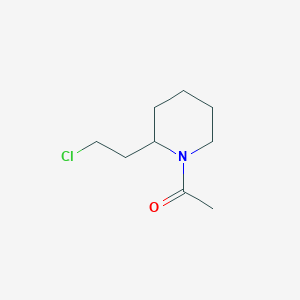

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.